1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a chemical compound with the IUPAC name 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonamide. It is classified under the broader category of pyrazole derivatives, which are known for their applications in medicinal chemistry and agricultural science due to their biological activity and structural diversity. The compound's unique structure incorporates a difluoroethyl group and a sulfonamide functional group, contributing to its potential pharmacological properties.
The synthesis of 1-(2,2-difluoroethyl)pyrazole-3-sulfonamide typically involves multi-step processes that integrate the formation of the pyrazole ring with the introduction of the sulfonamide and difluoroethyl moieties.
The synthetic routes may vary based on reagent availability and desired yield but generally require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize product formation and purity.
The molecular formula of 1-(2,2-difluoroethyl)pyrazole-3-sulfonamide is CHFNOS. Its structure features a pyrazole ring substituted at the 1-position with a difluoroethyl group and at the 3-position with a sulfonamide group.
1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide can participate in various chemical reactions typical for sulfonamides and pyrazoles:
The reactivity profile of this compound is influenced by the electron-withdrawing effects of both the difluoroethyl and sulfonamide groups, which can stabilize certain intermediates during chemical transformations.
The mechanism of action for 1-(2,2-difluoroethyl)pyrazole-3-sulfonamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications in fluorine substitution can significantly affect potency and selectivity against biological targets .
Safety data sheets indicate potential hazards associated with handling this compound, including irritation to skin and eyes .
1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide has potential applications in various fields:
Research continues into optimizing its properties for enhanced efficacy and reduced toxicity in both medical and agricultural applications .
Pyrazole sulfonamide hybrids constitute a privileged chemotype in medicinal chemistry due to their structural adaptability and proven therapeutic relevance. The pyrazole ring provides a rigid heterocyclic framework that supports planar interactions with enzyme binding pockets, while the sulfonamide group (-SO₂NH₂) serves as a potent zinc-binding moiety in carbonic anhydrase inhibitors or a hydrogen-bond donor/acceptor in diverse biological targets. This combination enables precise molecular recognition across multiple target classes, from enzymes to receptors [7] [10].
Structurally, the sulfonamide attachment at the pyrazole C-3 position creates an electron-deficient system that enhances interactions with catalytic lysine or arginine residues in enzymatic pockets. This feature is exploited in kinase inhibitors like vemurafenib, where the sulfonamide contributes to binding affinity through complementary electrostatic interactions. The pyrazole nitrogen atoms further participate in coordination bonds with metalloenzymes or form critical hydrogen bonds with protein backbones, as demonstrated in COX-2 inhibitors where the pyrazole scaffold mimics the substrate’s orientation [2].
Table 1: Therapeutic Applications of Pyrazole Sulfonamide Derivatives
Compound | Biological Target | Therapeutic Application | Structural Features |
---|---|---|---|
Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Pyrazole with phenyl-sulfonamide |
Vemurafenib | B-RAF kinase | Metastatic melanoma | Pyrazole-propylsulfonamide |
DDD85646 | Trypanosoma brucei NMT | Antiparasitic (Stage 1 HAT) | N-methylpyrazole sulfonamide |
Sulpiride | Dopamine D2/D3 receptors | Antipsychotic | Benzamide-linked sulfonamide |
1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide | Undetermined (Multiple) | Preclinical investigation | Difluoroethyl-substituted pyrazole sulfonamide |
Recent research underscores the scaffold’s capacity for target modulation. In antiparasitic development, pyrazole sulfonamides such as DDD85646 exhibit picomolar inhibition of Trypanosoma brucei N-myristoyltransferase (TbNMT), validated through RNAi knockdown studies confirming NMT’s essentiality for parasite survival. Modifications at the pyrazole N-1 position (e.g., methylation) maintain potency by preserving hydrogen-bonding with conserved serine residues, while C-3/C-5 methyl substitutions enhance hydrophobic contacts within the enzyme’s binding pocket [4]. Similarly, in inflammation therapeutics, pyrazole sulfonamides demonstrate dual COX-2/5-LOX inhibition, circumventing gastrointestinal toxicity associated with traditional NSAIDs. Molecular docking reveals the sulfonamide oxygen atoms forming key hydrogen bonds with COX-2’s secondary pocket (Arg513, His90), while the pyrazole core occupies the hydrophobic channel [2] [8].
The synthetic versatility of pyrazole sulfonamides facilitates lead optimization campaigns. 1-Methyl-1H-pyrazole-3-sulfonamide serves as a precursor for derivatization at both the sulfonamide nitrogen (N-H functionalization) and pyrazole ring (C-4/C-5 substitution). This enables generation of sulfonylureas for NLRP3 inflammasome inhibition or branched alkyl variants for CNS penetration enhancement. The commercial availability of such building blocks (e.g., CAS# 88398-97-4) accelerates analog synthesis [10].
The 2,2-difluoroethyl (-CH₂CF₂H) substituent represents a strategic bioisostere in contemporary drug design, imparting distinct physicochemical advantages over ethyl or chloromethyl analogs. Its incorporation at the pyrazole N-1 position, as in 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide, modifies electronic distribution, lipophilicity, and conformational behavior without significantly increasing molecular weight (MW ≈ 211 g/mol for base structure) [5] [6].
The difluoroethyl group’s influence manifests through three primary mechanisms:
Table 2: Physicochemical and Metabolic Properties of Difluoroethyl vs. Ethyl Substitution
Parameter | Ethyl Analog | Difluoroethyl Analog | Biological Consequence |
---|---|---|---|
H-bond Acidity (A) | 0.01–0.03 | 0.05–0.10 | Enhanced target binding affinity |
log P | ~1.8 (Pyrazole derivatives) | ~2.7 (Pyrazole derivatives) | Improved membrane permeability |
Metabolic Oxidation t₁/₂ | 15–30 min | >240 min | Extended plasma half-life |
Conformational Preference | Coplanar with aromatic ring | Orthogonal to aromatic plane | Reduced steric hindrance in binding pockets |
Conformationally, the difluoroethyl group adopts a preferential gauche orientation (≈70° dihedral angle) relative to the pyrazole plane, minimizing dipole-dipole repulsion between the C-F bonds and ring heteroatoms. This contrasts with trifluoroethyl analogs (-CH₂CF₃) exhibiting near-perpendicular orientation (85–90°), potentially explaining differential target engagement. X-ray crystallography of related compounds confirms the difluoroethyl moiety’s spatial compatibility with hydrophobic enzyme subpockets that reject bulkier substituents [5] [9].
Synthetic access to this moiety has advanced through modern difluoromethylation techniques. Late-stage functionalization employs (3+2) cycloadditions between alkenes and in situ-generated difluoromethyl nitrile oxide (CF₂H-C=N⁺-O⁻), yielding CF₂H-isoxazolines that undergo ring-opening to 1-(2,2-difluoroethyl) heterocycles. Alternative routes involve nucleophilic displacement of chlorodifluoromethane (ClCF₂H) precursors, though reagent stability concerns favor contemporary methods using bench-stable fluoroalkyl reagents like Jiang’s difluorocarbene reagent or copper-mediated difluoromethylation [5] [9].
In bioactive molecule design, the difluoroethyl group balances steric occupancy (molar volume ≈ 55 cm³/mol) with favorable desolvation properties. Its incorporation in 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide derivatives enables optimization of drug-target residence time while maintaining solubility >50 μM – a critical advantage over highly lipophilic trifluoromethyl analogs that frequently exhibit solubility-limited bioavailability [5] [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: